5-Nitro-1-phenyl-1H-benzimidazol-2-amine
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Overview
Description
5-Nitro-1-phenyl-1H-benzimidazol-2-amine: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a benzimidazole core with a nitro group at the 5-position and a phenyl group at the 1-position, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-phenyl-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with nitrobenzene derivatives under acidic or basic conditions. One common method includes the reaction of 1,2-phenylenediamine with 5-nitro-2-chlorobenzaldehyde in the presence of a base such as potassium carbonate, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1-phenyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Reduction: 5-Amino-1-phenyl-1H-benzimidazol-2-amine.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-Nitro-1-phenyl-1H-benzimidazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. It is also being studied for its anticancer properties, as it can induce apoptosis in cancer cells .
Medicine: Benzimidazole derivatives, including this compound, are being investigated for their potential use as therapeutic agents in the treatment of various diseases, including infections, cancer, and inflammatory conditions .
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial applications .
Mechanism of Action
The mechanism of action of 5-Nitro-1-phenyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of essential enzymes and the induction of oxidative stress. This can result in the disruption of cellular processes and ultimately cell death .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death.
Oxidative Stress: The reduction of the nitro group can generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components.
Comparison with Similar Compounds
5-Amino-1-phenyl-1H-benzimidazol-2-amine: A reduced form of the compound with an amino group instead of a nitro group.
1-Phenyl-1H-benzimidazol-2-amine: A similar compound without the nitro group.
5-Nitro-1H-benzimidazol-2-amine: A similar compound without the phenyl group.
Uniqueness: 5-Nitro-1-phenyl-1H-benzimidazol-2-amine is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential as an antimicrobial and anticancer agent, while the phenyl group provides additional sites for chemical modification and functionalization .
Properties
CAS No. |
832102-56-4 |
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Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-nitro-1-phenylbenzimidazol-2-amine |
InChI |
InChI=1S/C13H10N4O2/c14-13-15-11-8-10(17(18)19)6-7-12(11)16(13)9-4-2-1-3-5-9/h1-8H,(H2,14,15) |
InChI Key |
DASVYRORIVFNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2N |
Origin of Product |
United States |
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